
2-(3-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione” is a derivative of isoindoline/isoindoline-1,3-dione . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their presence in many synthetic compounds, natural products, and bioactive small molecules .
Synthesis Analysis
Isoindolines and their derivatives have been synthesized using various pathways . In one study, seven molecules, including three isoindolines and four dioxoisoindolines, were synthesized using simple heating and relatively quick solventless reactions . They were then purified with a methodology as green as possible .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and variable structures . The compound is derived from analogs of important biogenic amines .科学的研究の応用
Corrosion Inhibition
A study synthesized novel aza-pseudopeptides, including compounds related to the specified chemical, and evaluated their effectiveness as corrosion inhibitors for mild steel in acidic conditions. These compounds demonstrated high efficiency as corrosion inhibitors, with their effectiveness increasing with concentration. The study utilized electrochemical methods and quantum chemical calculations to understand the inhibition mechanism, suggesting these compounds act as mixed-type inhibitors and adhere to the steel surface following Langmuir isotherm (R. Chadli et al., 2017).
Optoelectronic Applications
Another research focused on the synthesis of novel acridin-isoindoline-1,3-dione derivatives for optoelectronic purposes. These compounds exhibited high thermal stability and promising properties as fluorescent materials. Computational studies, including Density Functional Theory (DFT), were conducted to assess their optical band gaps and frontier molecular orbital energies, indicating potential applications in optoelectronics (Smita G. Mane et al., 2019).
pH-Sensing Application
Research on pyrimidine-phthalimide derivatives, including compounds structurally similar to the specified chemical, demonstrated their potential as colorimetric pH sensors and logic gates. These compounds exhibited solid-state fluorescence and positive solvatochromism, with different electronic effects of substituents allowing for effective tuning of their photophysical properties. Their ability to undergo reversible protonation at nitrogen atoms suggests applications in developing novel pH-sensitive materials (Han Yan et al., 2017).
Antimicrobial Activity
A study on 2-(dimethylaminomethyl)isoindoline-1,3-dione and its metal complexes with cobalt(II) and nickel(II) explored their antimicrobial activity. The compounds were found to possess significant antimicrobial activity against various pathogens, suggesting their potential use in developing new antimicrobial agents (A. Sabastiyan et al., 2012).
Synthesis and Characterization
Research has also focused on the synthesis, characterization, and theoretical studies of various derivatives for potential applications in materials science, including crystal structure analysis and molecular docking studies to assess their utility in fields such as antimicrobial studies and optoelectronics (H. Ghabbour et al., 2016).
Safety And Hazards
特性
IUPAC Name |
2-[3-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-24(2)15-11-9-14(10-12-15)19-22-18(28-23-19)8-5-13-25-20(26)16-6-3-4-7-17(16)21(25)27/h3-4,6-7,9-12H,5,8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDBWPYMNCCGSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC(=N2)CCCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2927439.png)
![Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2927442.png)
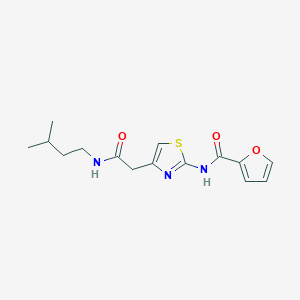
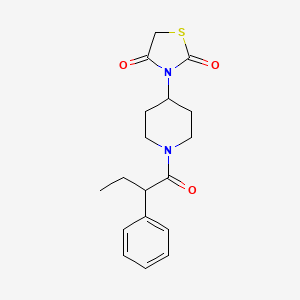
![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2927447.png)

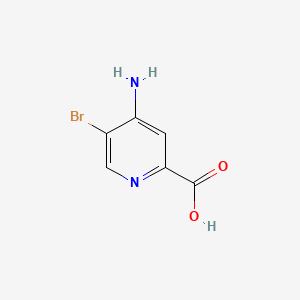
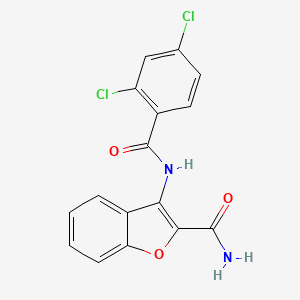
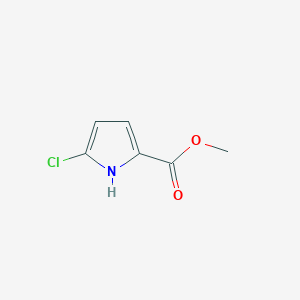

![5-Tert-butyl-3-(2-chlorophenyl)-7-methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2927458.png)
![4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B2927459.png)

![1-[6,7-Dimethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B2927461.png)